molecular formula C9H10FNO3S B13653633 5-((Dimethyl(oxo)-amda6-sulfanylidene)amino)-2-fluorobenzoic acid CAS No. 2060050-85-1

5-((Dimethyl(oxo)-amda6-sulfanylidene)amino)-2-fluorobenzoic acid

Cat. No.: B13653633
CAS No.: 2060050-85-1
M. Wt: 231.25 g/mol
InChI Key: XIQZJVNVYOVQJG-UHFFFAOYSA-N
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Description

5-((Dimethyl(oxo)-amda6-sulfanylidene)amino)-2-fluorobenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorine atom and a sulfanylidene group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Dimethyl(oxo)-amda6-sulfanylidene)amino)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoic acid with dimethyl(oxo)-amda6-sulfanylideneamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

5-((Dimethyl(oxo)-amda6-sulfanylidene)amino)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced using specific reducing agents, resulting in the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are usually carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

5-((Dimethyl(oxo)-amda6-sulfanylidene)amino)-2-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((Dimethyl(oxo)-amda6-sulfanylidene)amino)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzoic acids and sulfanylidene derivatives. These compounds share structural similarities but may differ in their specific functional groups and chemical properties.

Properties

CAS No.

2060050-85-1

Molecular Formula

C9H10FNO3S

Molecular Weight

231.25 g/mol

IUPAC Name

5-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO3S/c1-15(2,14)11-6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

XIQZJVNVYOVQJG-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CC(=C(C=C1)F)C(=O)O)(=O)C

Origin of Product

United States

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